molecular formula C22H19ClN4O2S B11039525 N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11039525
M. Wt: 438.9 g/mol
InChI Key: GYYPYHHRDFMLKY-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound can vary, but here’s a general outline:

        Step 1: Start with the synthesis of the benzothiazole ring. This can be achieved through cyclization of an appropriate precursor.

        Step 2: Introduce the pyrrole ring by reacting the benzothiazole intermediate with an appropriate pyrrole derivative.

        Step 3: Attach the amide group to the pyrrole ring using standard amide-forming reactions.

    • Industrial production methods may involve modifications of these steps, optimization, and scalability.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

      Reduction: Reduction reactions can reduce functional groups (e.g., carbonyls) or the benzothiazole ring itself.

      Substitution: Substitution reactions can occur at various positions on the benzothiazole or pyrrole rings.

      Common Reagents: Specific reagents depend on the reaction type, but examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

      Major Products: These reactions can yield derivatives with modified functional groups or ring structures.

  • Scientific Research Applications

      Medicine: Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.

      Chemistry: Explore its reactivity, stability, and interactions with other molecules.

      Biology: Study its effects on cellular processes, receptors, and enzymes.

      Industry: Assess its use in materials science, catalysis, or other industrial applications.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its structural features.
    • Investigate its binding affinity, cellular uptake, and downstream effects.
    • Pathways involved may include signal transduction, metabolic pathways, or gene expression.
  • Comparison with Similar Compounds

    • Similar benzothiazole-based compounds may exist, but this specific combination of functional groups is unique.
    • Other benzothiazole derivatives may lack the pyrrole ring or the amide group.
    • Examples of similar compounds include benzothiazole-based drugs like omeprazole (antiulcer) or metronidazole (antibacterial).

    Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications.

    Properties

    Molecular Formula

    C22H19ClN4O2S

    Molecular Weight

    438.9 g/mol

    IUPAC Name

    N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

    InChI

    InChI=1S/C22H19ClN4O2S/c23-17-6-3-15(4-7-17)9-10-24-20(28)14-25-21(29)16-5-8-18-19(13-16)30-22(26-18)27-11-1-2-12-27/h1-8,11-13H,9-10,14H2,(H,24,28)(H,25,29)

    InChI Key

    GYYPYHHRDFMLKY-UHFFFAOYSA-N

    Canonical SMILES

    C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCC4=CC=C(C=C4)Cl

    Origin of Product

    United States

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